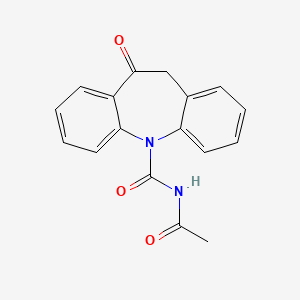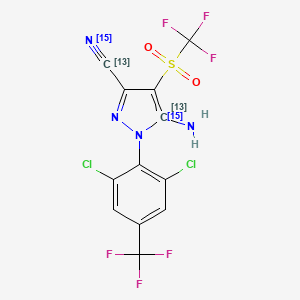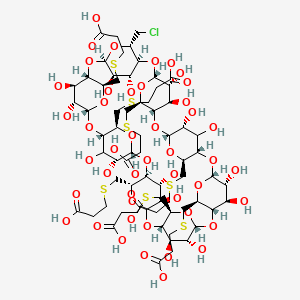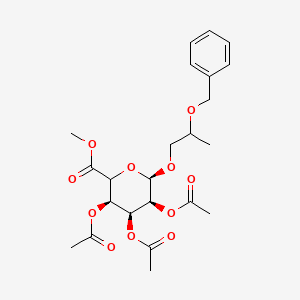
Curcumin Sulfate Tetrabutylammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Curcumin Sulfate Tetrabutylammonium Salt is a derivative of curcumin, a natural polyphenolic compound found in the rhizomes of turmeric (Curcuma longa). This compound is known for its enhanced solubility and stability compared to curcumin, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfur trioxide-pyridine complex as the sulfonating agent and tetrabutylammonium hydroxide to neutralize the sulfonic acid groups .
Industrial Production Methods
Industrial production methods for Curcumin Sulfate Tetrabutylammonium Salt are not widely documented. the process likely involves large-scale sulfonation and neutralization reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Curcumin Sulfate Tetrabutylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidative products.
Reduction: It can be reduced under specific conditions to yield reduced forms of curcumin derivatives.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of curcumin, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Curcumin Sulfate Tetrabutylammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the food and beverage industry as a reference standard for quality control.
Mécanisme D'action
Curcumin Sulfate Tetrabutylammonium Salt exerts its effects through several mechanisms:
Antioxidant Activity: Acts as a scavenger of reactive oxygen species, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and chemokines.
Anticancer Activity: Modulates various signaling pathways involved in cell proliferation, apoptosis, and metastasis
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: The parent compound with lower solubility and stability.
Tetrahydrocurcumin: A hydrogenated derivative with enhanced bioavailability.
Curcumin Glucuronide: A metabolite with different pharmacokinetic properties
Uniqueness
Curcumin Sulfate Tetrabutylammonium Salt is unique due to its enhanced solubility and stability, making it more suitable for various research applications compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C37H55NO9S |
|---|---|
Poids moléculaire |
689.9 g/mol |
Nom IUPAC |
[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] sulfate;tetrabutylazanium |
InChI |
InChI=1S/C21H20O9S.C16H36N/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h3-12,24H,13H2,1-2H3,(H,25,26,27);5-16H2,1-4H3/q;+1/p-1/b7-3+,8-4+; |
Clé InChI |
HTMKAOXPAZHLMP-UQXJJJGTSA-M |
SMILES isomérique |
CCCC[N+](CCCC)(CCCC)CCCC.COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)[O-])OC)O |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)[O-])OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


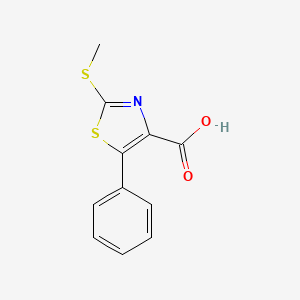
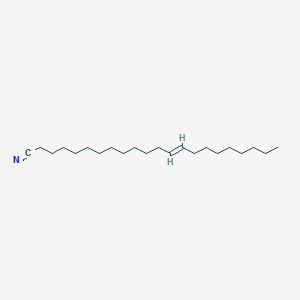
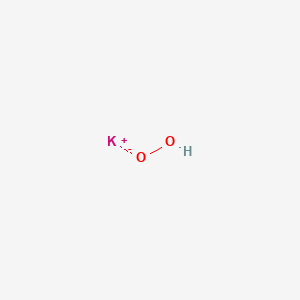
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
